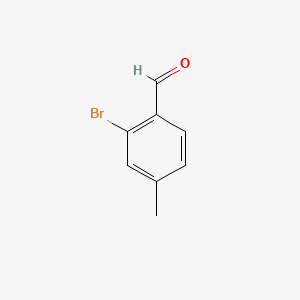
2-Brom-4-methylbenzaldehyd
Übersicht
Beschreibung
2-Bromo-4-methylbenzaldehyde is a chemical compound that is part of the bromobenzaldehyde family. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring which also contains an aldehyde functional group. This compound is of interest due to its potential applications in various chemical syntheses and material science .
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-4-methylbenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes
Wissenschaftliche Forschungsanwendungen
Carbonylative Stille-Kupplungen
2-Brom-4-methylbenzaldehyd: wird in carbonylativen Stille-Kupplungen eingesetzt, die für die Synthese komplexer organischer Moleküle von entscheidender Bedeutung sind. Dieser Prozess beinhaltet die Kupplung von Organozinnverbindungen mit Arylhalogeniden oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators und eines Co-Oxidationsmittels .
Isomerisierung und intramolekulare Heck-Reaktionen
Diese Verbindung dient als Reaktant in Isomerisierungs- und intramolekularen Heck-Reaktionen. Diese Reaktionen sind essenziell für die Bildung cyclischer Verbindungen und werden häufig in der Synthese von Naturstoffen und Pharmazeutika eingesetzt .
Knoevenagel-Kondensation
Im Bereich der organischen Synthese ist This compound ein wichtiger Reaktant in Knoevenagel-Kondensationsreaktionen. Diese Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen und wird häufig zur Synthese von Cumarinen eingesetzt, einer wichtigen Klasse organischer Verbindungen .
Cyclisierung von N-(α-Methyl-p-methoxybenzyl)-Iminoestern
Die Verbindung ist an der Cyclisierung von N-(α-Methyl-p-methoxybenzyl)-Iminoestern beteiligt. Diese Reaktion ist bedeutend für die Synthese verschiedener heterocyclischer Verbindungen, die vielfältige Anwendungen in der medizinischen Chemie haben .
Iminierung und oxidative Heterocyclisierung/Carbonylierung
This compound: wird in Iminierungs- und oxidativen Heterocyclisierungs-/Carbonylierungsreaktionen eingesetzt. Diese Reaktionen sind entscheidend für die Bildung stickstoffhaltiger Ringe, die in vielen Pharmazeutika vorkommen .
Intramolekulare Aminierung
Die Verbindung spielt eine Rolle in intramolekularen Aminierungsprozessen. Diese Methode ist besonders nützlich für die Synthese von Aminen, die grundlegende Bausteine in der Produktion verschiedener Medikamente sind .
Hydroacylierung von Alkenen
Es ist auch ein Reaktant bei der intermolekularen und intramolekularen Hydroacylierung von Alkenen. Diese Anwendung ist bedeutend im Bereich der industriellen Chemie, wo sie zur Herstellung komplexer Moleküle für die Materialwissenschaften eingesetzt wird .
Synthese von aromatischen Aldehyden
Schließlich wird This compound bei der Synthese von aromatischen Aldehyden eingesetzt. Diese Verbindungen sind wichtige Zwischenprodukte bei der Herstellung von Duftstoffen, Aromen und Farbstoffen .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Bromo-4-methylbenzaldehyde is a chemical compound that primarily targets organic synthesis and pharmaceutical intermediates . It is used in laboratory research and chemical pharmaceutical synthesis processes .
Mode of Action
The compound is an aldehyde, and it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions .
- Knoevenagel condensation .
- Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters .
- Imination and oxidative heterocyclization / carbonylation .
- Intramolecular amination .
Result of Action
The molecular and cellular effects of 2-Bromo-4-methylbenzaldehyde’s action depend on the specific reactions it undergoes. For example, in the formation of oximes and hydrazones, the compound reacts with hydroxylamine or hydrazine, leading to the formation of new compounds with different properties .
Eigenschaften
IUPAC Name |
2-bromo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZMDYCVUCMIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405206 | |
| Record name | 2-Bromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-54-4 | |
| Record name | 2-Bromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Bromo-4-methylbenzaldehyde in the synthesis of FR901512?
A1: 2-Bromo-4-methylbenzaldehyde serves as a crucial starting material in the enantioselective total synthesis of FR901512, a potent HMG-CoA reductase inhibitor. [] This synthesis involves 15 steps and utilizes a catalytic asymmetric Nozaki−Hiyama reaction, highlighting the versatility of 2-Bromo-4-methylbenzaldehyde in complex molecule synthesis. []
Q2: How is 2-Bromo-4-methylbenzaldehyde typically synthesized?
A2: A common method for synthesizing 2-Bromo-4-methylbenzaldehyde involves the diazotization of 2-Bromo-4-methylaniline. [] This process involves the conversion of the aniline to a diazonium salt, which is then reacted with formaldehyde to yield the desired aldehyde. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



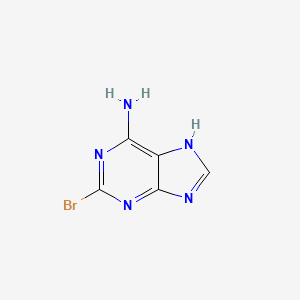

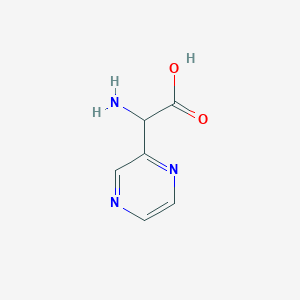
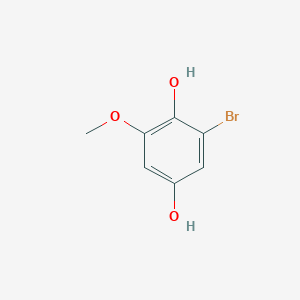
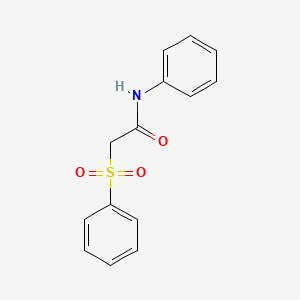
![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)
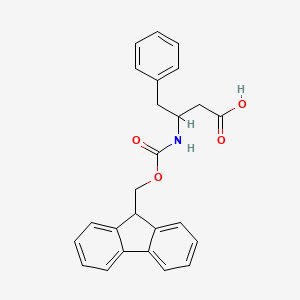

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)

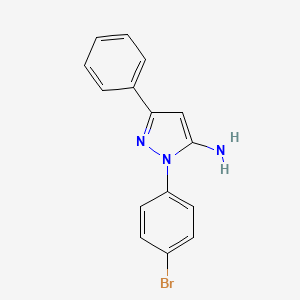
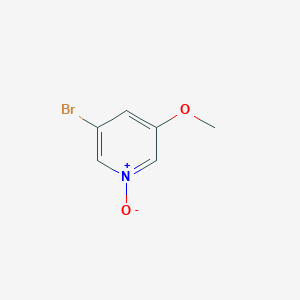
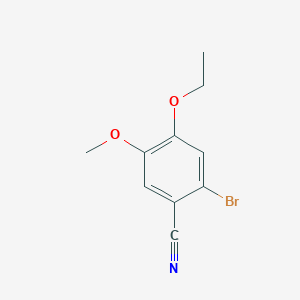
![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)